![molecular formula C15H14BrClN2O B4286185 N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)
N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea
Overview
Description
N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as BCE, is a chemical compound that has been widely studied for its potential applications in scientific research. BCE belongs to the class of urea-based compounds and has been shown to possess unique biochemical and physiological properties that make it an attractive target for further investigation.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a key role in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea can prevent cancer cells from dividing and proliferating.
Biochemical and physiological effects:
N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to possess a wide range of biochemical and physiological effects. In addition to its antiproliferative activity, N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to possess anti-inflammatory, antioxidant, and antiviral properties. N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea for lab experiments is its high potency and selectivity. N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to possess potent activity against cancer cells while having minimal effects on normal cells. This makes N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea an attractive target for further investigation as an anticancer agent. However, one of the limitations of N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. One area of research that shows promise is the development of new derivatives of N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea that possess improved solubility and potency. Another area of research is the investigation of the potential of N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, there is a need for further investigation into the mechanism of action of N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea and its effects on cellular signaling pathways.
Scientific Research Applications
N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to possess a wide range of potential applications in scientific research. One of the most promising areas of research for N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is its potential as an anticancer agent. N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to possess potent antiproliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
1-(2-bromophenyl)-3-[2-(4-chlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNXALXAHXUEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-N-[1-[3-(4-fluorophenyl)acryloyl]-3-methyl-2(1H)-pyridinylidene]acrylamide](/img/structure/B4286103.png)
![8-methyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4286113.png)
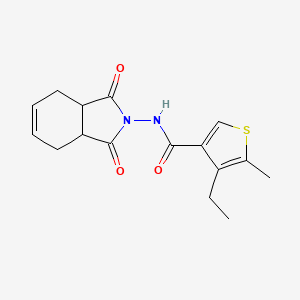
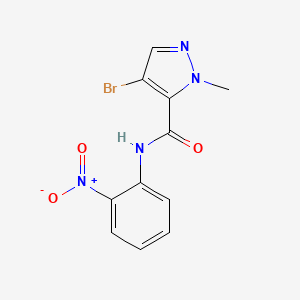
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B4286152.png)
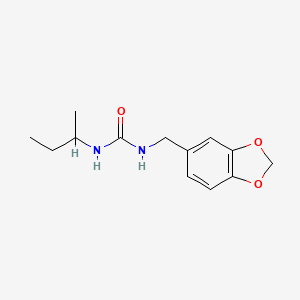
![N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286165.png)
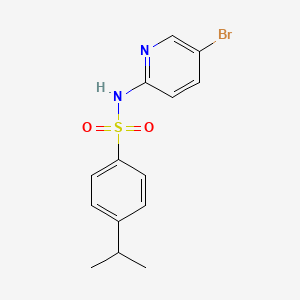
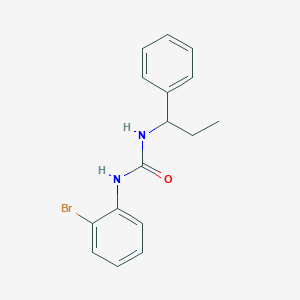
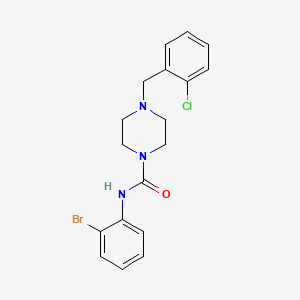

![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)

![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)